molecular formula C17H11NS B8566317 4-(Benzo[b]thiophen-7-yl)isoquinoline

4-(Benzo[b]thiophen-7-yl)isoquinoline

Cat. No.: B8566317
M. Wt: 261.3 g/mol
InChI Key: GCASPSKZUCNLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polycyclic aromatic heterocycles (PAHs) are organic compounds containing multiple fused aromatic rings, where at least one ring includes an atom other than carbon, such as nitrogen, sulfur, or oxygen. wikipedia.orgatamanchemicals.com This class of compounds is of immense interest in contemporary chemical research due to the diverse electronic properties and rigid, planar structures conferred by the aromatic systems. These features make them ideal candidates for the development of novel materials with unique optical and electronic properties, as well as pharmacologically active agents that can interact with biological targets with high specificity. amerigoscientific.com

Isoquinoline (B145761) is a nitrogen-containing heterocyclic compound, structurally isomeric to quinoline. wikipedia.orgatamanchemicals.com The isoquinoline scaffold is a key structural motif in a vast number of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of biological activities. amerigoscientific.comresearchgate.net Consequently, isoquinoline derivatives are extensively utilized in medicinal chemistry as anesthetics, antihypertensive agents, and vasodilators. wikipedia.org The development of synthetic methodologies to construct and functionalize the isoquinoline ring system remains an active area of research in organic synthesis. organic-chemistry.orguop.edu.pkresearchgate.netmdpi.com

Benzo[b]thiophene is a sulfur-containing heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. This scaffold is a prevalent structural unit in many pharmaceuticals and organic materials. nih.govmdpi.com The presence of the sulfur atom influences the electronic and steric properties of the molecule, making benzo[b]thiophene derivatives valuable as intermediates and building blocks in the synthesis of more complex molecules. nih.govmdpi.com They are integral to the development of dyes, polymers, and compounds with applications in agriculture and medicine. nih.govmdpi.com

The compound 4-(Benzo[b]thiophen-7-yl)isoquinoline represents a sophisticated fusion of the aforementioned isoquinoline and benzo[b]thiophene systems. The linkage at the 4-position of the isoquinoline ring to the 7-position of the benzo[b]thiophene ring creates a unique spatial arrangement and electronic interplay between the two heterocyclic moieties. While specific research on this molecule is limited, its structure suggests potential for investigation in areas where the combined properties of both scaffolds could be advantageous, such as in the design of novel ligands for biological targets or as a core for new functional materials. The study of such fused systems contributes to the broader understanding of structure-property relationships in complex heterocyclic chemistry.

Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-(1-benzothiophen-7-yl)isoquinolinePubChem nih.gov
Molecular Formula C₁₇H₁₁NSPubChem nih.gov
Molecular Weight 261.3 g/mol PubChem nih.gov
CAS Number 1428882-26-1PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11NS

Molecular Weight

261.3 g/mol

IUPAC Name

4-(1-benzothiophen-7-yl)isoquinoline

InChI

InChI=1S/C17H11NS/c1-2-6-14-13(4-1)10-18-11-16(14)15-7-3-5-12-8-9-19-17(12)15/h1-11H

InChI Key

GCASPSKZUCNLOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3SC=C4

Origin of Product

United States

Synthetic Methodologies for 4 Benzo B Thiophen 7 Yl Isoquinoline and Cognate Structures

Strategies for the Construction of the Isoquinoline (B145761) Core

The isoquinoline framework is a prevalent structural motif in a vast number of natural products and pharmacologically active compounds. nih.gov Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed processes. nih.govresearchgate.net

Classical and Modern Cyclization Routes to Isoquinolines

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been the cornerstone of isoquinoline chemistry for over a century. These reactions typically involve the cyclization of a β-arylethylamine derivative. Microwave-assisted variations of these classical routes have been developed to improve reaction times and yields. researchgate.net

Modern cyclization strategies often employ different starting materials and reaction conditions to achieve the isoquinoline core. For instance, a microwave-assisted synthesis has been developed for 4-substituted isoquinolines starting from oxazolidine (B1195125) precursors. nih.gov This method involves a palladium-catalyzed reductive cyclization followed by acid-mediated aromatization. nih.gov Another approach involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which proceeds under mild conditions and tolerates a variety of functional groups. nih.gov Furthermore, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides an environmentally friendly route to isoquinolines and their N-oxides. rsc.org

Reaction Name Starting Materials Key Reagents/Conditions Product Type
Bischler-Napieralskiβ-ArylethylamidesDehydrating agent (e.g., P₂O₅, POCl₃)3,4-Dihydroisoquinolines
Pictet-Spenglerβ-Arylethylamines and aldehydes/ketonesAcid catalystTetrahydroisoquinolines
Pomeranz-FritschAromatic aldehydes and aminoacetalAcid catalystIsoquinolines
Microwave-assistedOxazolidine precursorsPalladium catalyst, acid4-Substituted isoquinolines
Silver-catalyzed2-Alkynyl benzyl azidesSilver catalystSubstituted isoquinolines
Copper-catalyzed(E)-2-Alkynylaryl oxime derivativesCopper(I) catalyst, waterIsoquinolines and Isoquinoline N-oxides

Transition Metal-Catalyzed Processes in Isoquinoline Synthesis

Transition metal catalysis has revolutionized the synthesis of isoquinolines, offering novel pathways with high efficiency and functional group tolerance. bohrium.com These methods often rely on the activation of otherwise inert C-H bonds, allowing for direct annulation reactions. researchgate.net

Rhodium(III)-catalyzed C-H activation and annulation of O-pivoted oximes with acryloylsilanes is a powerful method for producing highly functionalized 3-acylsilane-substituted isoquinolines. researchgate.net Similarly, rhodium catalysis can be employed in the reaction of aryl ketones and hydroxylamine (B1172632) with internal alkynes to assemble multisubstituted isoquinolines. organic-chemistry.org Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides also provides a direct route to isoquinolines without the need for an external oxidant. organic-chemistry.org

Palladium-catalyzed reactions are also prominent in isoquinoline synthesis. For example, a sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation yields various substituted isoquinolines. organic-chemistry.org Copper-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) have been developed to produce densely functionalized isoquinolines. organic-chemistry.org More recently, 3d-transition metals like cobalt, manganese, iron, nickel, and copper are being explored as more sustainable alternatives to precious metals for isoquinoline synthesis. bohrium.com

Metal Catalyst Starting Materials Reaction Type Key Features
Rhodium(III)O-pivoted oximes, acryloylsilanesC-H activation/annulationSynthesis of 3-acylsilane-substituted isoquinolines
Ruthenium(II)Primary benzylamines, sulfoxonium ylidesC-H functionalization/annulationNo external oxidant required
Palladiumo-Bromoarylaldehydes, terminal alkynesCoupling-imination-annulationMicrowave-assisted, one-pot
Copper(I)2-Bromoaryl ketones, terminal alkynesTandem three-component cyclizationHigh functionalization
CobaltImines, alkynesC-H coupling/cyclizationUse of a bidentate directing group

Methodologies for Benzo[b]thiophene Moiety Assembly

The benzo[b]thiophene scaffold is a key structural unit in numerous pharmaceuticals and organic materials. nih.govekb.eg Its synthesis has been extensively studied, leading to a variety of reliable methods for its construction.

Intramolecular Cyclization Reactions for Benzo[b]thiophene Formation

Intramolecular cyclization is a common strategy for the synthesis of benzo[b]thiophenes. This can be achieved through various mechanisms, including radical pathways. A novel route involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. acs.orgacs.org This method allows for the formation of 2,3-substituted benzo[b]thiophenes. acs.orgacs.org The reaction proceeds via the intramolecular attack of an aryl radical onto a sulfur atom, followed by homolytic C-S bond cleavage. acs.org

Another classical approach involves the cyclization of aryl sulfides. For instance, arylmercapto acetals can undergo gas-phase cyclization using a ZnCl₂-impregnated montmorillonite (B579905) catalyst or in solution with an Amberlyst A-15 catalyst. chemicalbook.com

Palladium-Catalyzed Approaches in Benzo[b]thiophene Synthesis

Palladium catalysis has proven to be a versatile tool for the synthesis of benzo[b]thiophenes, enabling various cross-coupling and C-H functionalization reactions. capes.gov.brorganic-chemistry.org The Sonogashira coupling of 2-iodothiophenol (B3069315) with terminal alkynes, followed by cyclization, is an effective method for preparing 2-substituted benzo[b]thiophenes. rsc.org A palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and chlorides has also been reported. organic-chemistry.org

Furthermore, an efficient route to multisubstituted benzo[b]thiophenes has been developed through palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. nih.gov This method is compatible with a wide range of substituents on both the aryl ring and the thiophene (B33073) scaffold. nih.gov

Palladium-Catalyzed Reaction Starting Materials Key Reagents Product
Sonogashira Coupling/Cyclization2-Iodothiophenol, terminal alkynePd(II) catalyst2-Substituted benzo[b]thiophene
C-H ArylationElectron-enriched heteroarenes, aryl halidesPd catalyst, LiO-t-BuArylated heteroarenes
Oxidative C-H FunctionalizationEnethiolate saltsPd(OAc)₂, Cu(OAc)₂Multisubstituted benzo[b]thiophenes

Electrophilic Cyclization Strategies for Benzo[b]thiophenes

Electrophilic cyclization of o-alkynyl thioanisole (B89551) derivatives is a powerful and widely used method for constructing the benzo[b]thiophene ring system. nih.govresearchgate.net This strategy involves the reaction of the alkyne with an electrophile, which induces a cyclization event. A variety of electrophiles have been successfully employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sulfur- or selenium-based electrophiles. nih.govacs.org

A greener approach to this transformation utilizes environmentally friendly solvents like ethanol (B145695) and safe, inexpensive inorganic reagents to achieve iodo-, bromo-, and even chlorocyclization in high yields under mild conditions. uwf.edu A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been used as an electrophilic sulfur source for the cyclization of o-alkynyl thioanisoles, leading to 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the 3-position. nih.govorganic-chemistry.org

Electrophile Source Substrate Key Features
I₂, Br₂, NBSo-(1-Alkynyl)thioanisoleHigh yields, versatile
Sodium halideso-Alkynyl thioanisoleCopper-catalyzed, greener conditions
Dimethyl(thiodimethyl)sulfonium tetrafluoroborateo-Alkynyl thioanisoleIntroduces a 3-thiomethyl group
p-O₂NC₆H₄SCl, PhSeClo-(1-Alkynyl)thioanisoleUse of sulfur and selenium electrophiles

Coupling Strategies for Isoquinoline-Benzo[b]thiophene Hybrid Systems

The creation of a direct bond between the isoquinoline and benzo[b]thiophene ring systems is most effectively achieved through contemporary cross-coupling methodologies. These reactions provide a robust and versatile platform for forging aryl-heteroaryl linkages.

Palladium-catalyzed cross-coupling reactions are paramount in the synthesis of bi-heteroaryl compounds. lmaleidykla.lt The Suzuki-Miyaura and Stille couplings, in particular, are well-suited for the construction of the 4-(Benzo[b]thiophen-7-yl)isoquinoline core. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst and a base.

The general approach involves the preparation of a suitably functionalized benzo[b]thiophene and an isoquinoline derivative. For instance, a 7-halobenzo[b]thiophene can be coupled with isoquinoline-4-boronic acid (or its ester) in a Suzuki-Miyaura reaction. Conversely, a 4-haloisoquinoline can be reacted with a benzo[b]thiophen-7-ylboronic acid. The choice of coupling partners can be influenced by the stability and accessibility of the precursors.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionBenzo[b]thiophene PrecursorIsoquinoline PrecursorCatalyst/Ligand SystemBase
Suzuki-Miyaura7-Bromobenzo[b]thiopheneIsoquinoline-4-boronic acidPd(PPh₃)₄, SPhos, XPhosNa₂CO₃, K₂CO₃, Cs₂CO₃
Stille7-Iodobenzo[b]thiophene4-(Tributylstannyl)isoquinolinePd(PPh₃)₄, PdCl₂(dppf)Not required
Heck7-Bromobenzo[b]thiophene4-VinylisoquinolinePd(OAc)₂, P(o-tol)₃Et₃N
Sonogashira7-Iodobenzo[b]thiophene4-EthynylisoquinolinePdCl₂(PPh₃)₂, CuIEt₃N, piperidine

The heteroaromatic nature of both coupling partners necessitates careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and minimize side reactions. The versatility of these methods allows for the introduction of various substituents on either heterocyclic system, providing a direct route to a diverse range of analogues. nih.govnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative to traditional multi-step synthesis. beilstein-journals.org While a specific MCR for the direct synthesis of this compound has not been extensively documented, the principles of MCRs can be applied to construct the isoquinoline core onto a pre-formed benzo[b]thiophene scaffold, or vice-versa.

For example, variations of the Groebke–Blackburn–Bienaymé reaction could potentially be adapted. beilstein-journals.org This reaction typically involves an isocyanide, an aldehyde, and an amine to form a fused imidazo[1,2-a]pyridine (B132010) ring. By analogy, a benzo[b]thiophene-derived aldehyde or amine could be employed as one of the components to build a related heterocyclic system attached to the benzo[b]thiophene core, which could then be further elaborated to the desired isoquinoline.

The development of a novel MCR for this specific target would represent a significant advancement in synthetic efficiency, allowing for the rapid generation of complex molecules from simple starting materials in a single step.

Library Generation and Parallel Synthesis Approaches for Substituted Benzo[b]thiophene-Isoquinoline Analogues

The synthetic strategies detailed above are highly amenable to library generation and parallel synthesis, which are crucial for medicinal chemistry and drug discovery programs. nih.govresearchgate.net Solution-phase parallel synthesis is a well-established technique for preparing libraries of compounds for high-throughput screening. nih.gov

By leveraging the robustness of palladium-catalyzed cross-coupling reactions, a library of substituted benzo[b]thiophene-isoquinoline analogues can be generated. This is achieved by systematically varying the substituents on both the benzo[b]thiophene and isoquinoline coupling partners. For instance, a single 7-iodobenzo[b]thiophene precursor can be reacted with an array of substituted isoquinoline boronic acids in a parallel format to produce a series of analogues with diversity on the isoquinoline moiety. nih.gov Conversely, a variety of substituted 3-iodobenzo[b]thiophenes can be prepared and subsequently coupled with a single isoquinoline derivative. nih.govnih.gov

Table 2: Example of a Parallel Synthesis Library Design

Benzo[b]thiophene Precursor (A)Isoquinoline Precursor (B)Resulting Product (A-B)
7-Iodo-2-methylbenzo[b]thiopheneIsoquinoline-4-boronic acid2-Methyl-7-(isoquinolin-4-yl)benzo[b]thiophene
7-Iodo-5-methoxybenzo[b]thiopheneIsoquinoline-4-boronic acid5-Methoxy-7-(isoquinolin-4-yl)benzo[b]thiophene
7-Iodo-2-phenylbenzo[b]thiopheneIsoquinoline-4-boronic acid2-Phenyl-7-(isoquinolin-4-yl)benzo[b]thiophene
7-Iodobenzo[b]thiophene1-Chloroisoquinoline-4-boronic acid7-(1-Chloroisoquinolin-4-yl)benzo[b]thiophene
7-Iodobenzo[b]thiophene6-Methoxyisoquinoline-4-boronic acid7-(6-Methoxyisoquinolin-4-yl)benzo[b]thiophene

This combinatorial approach, combining diverse benzo[b]thiophene and isoquinoline building blocks, allows for the rapid exploration of the chemical space around the core this compound scaffold. google.com The resulting libraries of compounds can then be screened for desired biological activities, facilitating the identification of structure-activity relationships.

Chemical Transformations and Derivatization of 4 Benzo B Thiophen 7 Yl Isoquinoline

Regioselective Functionalization of the Isoquinoline (B145761) Ring System

The isoquinoline moiety is susceptible to a variety of regioselective transformations. Electrophilic aromatic substitution reactions on the isoquinoline ring typically occur on the benzene (B151609) portion, favoring positions 5 and 8. shahucollegelatur.org.intutorsglobe.com For 4-(benzo[b]thiophen-7-yl)isoquinoline, this intrinsic reactivity allows for the introduction of substituents such as nitro or halogen groups at these positions under standard conditions (e.g., HNO₃/H₂SO₄ for nitration).

Nucleophilic attack, conversely, targets the electron-deficient pyridine ring of the isoquinoline system, primarily at the C-1 position. tutorsglobe.com This reactivity is enhanced by N-activation, for example, through the formation of an isoquinolinium salt. Subsequent addition of nucleophiles, such as organometallic reagents or cyanide, can install a variety of functional groups at this position. The Minisci reaction provides a complementary method for radical functionalization at C-1, allowing for the introduction of alkyl and acyl groups under oxidative conditions.

The table below illustrates potential regioselective functionalization reactions on the isoquinoline ring.

Reaction Type Target Position Typical Reagents Potential Product
NitrationC-5 / C-8HNO₃, H₂SO₄4-(Benzo[b]thiophen-7-yl)-5-nitroisoquinoline
HalogenationC-5Br₂, AlCl₃5-Bromo-4-(benzo[b]thiophen-7-yl)isoquinoline
Minisci ReactionC-1R• source, oxidant1-Alkyl-4-(benzo[b]thiophen-7-yl)isoquinoline
Nucleophilic AdditionC-11. CH₃I; 2. KCN4-(Benzo[b]thiophen-7-yl)-1-cyano-1,2-dihydroisoquinoline

Modification of the Benzo[b]thiophene Subunit

The benzo[b]thiophene subunit offers additional sites for chemical modification. The thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene ring. Electrophilic substitution on the benzo[b]thiophene core typically occurs at the C-3 position, and to a lesser extent, the C-2 position. However, in this compound, the C-7 position is already substituted. The directing effects of the existing isoquinoline group and the sulfur atom would influence further substitution patterns.

Metal-halogen exchange followed by quenching with an electrophile is a common strategy for functionalizing specific positions of the benzo[b]thiophene ring system, provided a halogenated precursor is available. For instance, lithiation at the C-2 or C-3 positions can be achieved using a strong base like n-butyllithium, followed by reaction with various electrophiles to introduce a wide range of substituents.

The following table outlines plausible derivatization reactions targeting the benzo[b]thiophene moiety.

Reaction Type Target Position Typical Reagents Potential Product
BrominationC-3NBS, CCl₄4-(3-Bromo-benzo[b]thiophen-7-yl)isoquinoline
FormylationC-3POCl₃, DMF4-(3-Formyl-benzo[b]thiophen-7-yl)isoquinoline
Lithiation/AlkylationC-21. n-BuLi; 2. R-X4-(2-Alkyl-benzo[b]thiophen-7-yl)isoquinoline

C-H Activation Strategies for Advanced Derivatization

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic compounds, offering more atom-economical and efficient routes to novel derivatives. ijpsjournal.com For a complex molecule like this compound, C-H activation strategies can enable the formation of new C-C or C-heteroatom bonds at positions that are difficult to access through traditional methods.

Palladium or rhodium catalysts are often employed for the direct arylation, alkenylation, or alkylation of heterocycles. mdpi.commdpi.com In the context of the isoquinoline ring, the nitrogen atom can act as a directing group, facilitating C-H activation at the adjacent C-8 position. acs.org This approach allows for the introduction of aryl or alkyl groups through coupling with appropriate partners like aryl halides or olefins. Similarly, C-H functionalization on the benzo[b]thiophene ring, often directed by the sulfur atom or other functional groups, can provide access to a diverse array of substituted products. researchgate.netresearchgate.net For instance, palladium-catalyzed C-H/C-H cross-coupling could potentially link the C-8 position of the isoquinoline with an activated C-H bond of another aromatic system.

Catalyst System Coupling Partner Target C-H Bond Potential Transformation
Pd(OAc)₂ / LigandAryl HalideIsoquinoline C-8C-H Arylation
[RhCp*Cl₂]₂ / AgSbF₆AlkeneIsoquinoline C-8C-H Alkenylation
Pd(OAc)₂ / NorborneneSulfenamideBenzo[b]thiophene C-2C-H Sulfenylation researchgate.net
Ru(II) / LigandSulfoxonium ylideIsoquinoline (via directing group)C-H Annulation organic-chemistry.org

Photochemical Transformation Pathways

Photochemical reactions can induce unique transformations that are often not achievable through thermal methods. Both isoquinoline and benzo[b]thiophene moieties possess photochemical reactivity. Isoquinoline derivatives can undergo photochemical C-H hydroxyalkylation when irradiated in the presence of radical precursors, offering a direct method to install hydroxyalkyl groups. researchgate.netnih.govresearchgate.net This type of reaction typically proceeds under mild conditions using visible light. researchgate.netnih.gov

Benzo[b]thiophenes are also known to participate in photochemical reactions, including cycloadditions with acetylenes or olefins to form novel polycyclic structures. acs.orgacs.org The irradiation of this compound in the presence of a suitable reaction partner, such as dimethyl acetylenedicarboxylate, could potentially lead to complex cycloadducts. acs.org Furthermore, iodine-promoted photocyclization is an efficient method for creating fused benzo[b]thiophene derivatives, suggesting that intramolecular cyclization could be a possible pathway if a suitable substituent is present on the isoquinoline ring. thieme-connect.com

Reaction Type Reagents/Conditions Affected Moiety Potential Outcome
C-H HydroxyalkylationAcyl-DHP, Blue LED, AcidIsoquinolineAddition of a hydroxyalkyl group at C-1 researchgate.netnih.gov
[2+2] CycloadditionAcetylene derivative, UV lightBenzo[b]thiopheneFormation of a cyclobutene-fused ring system acs.org
PhotocyclizationIodine, UV light (intramolecular)BothFormation of a new fused ring system

Analytical and Spectroscopic Techniques for Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For a complete structural assignment of 4-(Benzo[b]thiophen-7-yl)isoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required.

¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. The spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.5 ppm. The protons on the isoquinoline (B145761) and benzo[b]thiophene rings would exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. Specific chemical shifts for isoquinoline protons have been well-documented, as have those for various benzothiophene (B83047) derivatives. nih.govmdpi.com

¹³C NMR spectroscopy , including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify all unique carbon atoms in the molecule, distinguishing between quaternary, CH, CH₂, and CH₃ carbons. The aromatic carbons of both the isoquinoline and benzo[b]thiophene moieties would resonate in the typical downfield region of approximately 120-150 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for connecting the ¹H and ¹³C data to build the complete molecular framework and unambiguously assign every proton and carbon signal.

Expected ¹H and ¹³C NMR Data (Predicted) This table is predictive, based on the analysis of similar structures, as specific experimental data is not available.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Isoquinoline Protons 8.0 - 9.5 120 - 153

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₁₁NS), the theoretical monoisotopic mass is calculated to be 261.06122053 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would confirm this exact mass, thereby verifying the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the molecule's fragmentation patterns. By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic daughter ions are produced. The fragmentation of isoquinoline and benzothiophene cores is known to involve specific ring cleavages and losses of small neutral molecules. nih.govnih.govresearchgate.net Analysis of these fragmentation pathways provides valuable structural information that corroborates the NMR data. For instance, cleavage at the bond connecting the two ring systems would be an expected primary fragmentation event.

Key HRMS Data

Parameter Value Source
Molecular Formula C₁₇H₁₁NS PubChem nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic nature.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed as a group of sharp bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=C and C=N stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region, characteristic of the aromatic rings and the imine functionality within the isoquinoline system. ekb.eg

C-H in-plane and out-of-plane bending: These vibrations in the 1300-650 cm⁻¹ region provide a "fingerprint" that is unique to the substitution pattern of the aromatic rings.

C-S stretching: This bond typically gives rise to weaker absorptions, often found in the 800-600 cm⁻¹ range.

While IR spectroscopy does not provide the detailed connectivity information of NMR, it serves as a quick and valuable confirmation of the presence of the core aromatic structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The extended π-conjugated system of this compound, formed by the fusion of the two aromatic rings, is expected to result in significant absorption in the UV region.

The spectrum would likely display multiple absorption bands corresponding to π → π* transitions. Both the benzo[b]thiophene and isoquinoline moieties are known to absorb UV radiation. nist.govresearchgate.net The coupling of these two chromophores would likely lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual components, indicating a more extended delocalized electron system. The specific wavelengths (λ_max) and molar absorptivity values (ε) are dependent on the solvent used and provide a quantitative measure of the compound's ability to absorb light.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

A key structural feature of interest would be the dihedral angle between the planes of the isoquinoline and benzo[b]thiophene rings, which dictates the degree of planarity of the molecule. X-ray analysis would also reveal intermolecular interactions in the crystal lattice, such as π-π stacking or other non-covalent forces, which govern the solid-state packing and physical properties of the compound. Although crystal structures for numerous benzothiophene and isoquinoline derivatives have been reported, a specific structure for this compound is not currently available in public databases. mdpi.commdpi.com

Computational Chemistry and Theoretical Investigations of 4 Benzo B Thiophen 7 Yl Isoquinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the determination of a molecule's electronic structure by modeling its electron density. scirp.org This approach is widely used to calculate the optimized ground-state geometry, which corresponds to the lowest energy conformation of the molecule. For these calculations, a functional, such as the popular B3LYP hybrid functional, and a basis set, like 6-311++G(d,p), are chosen to provide a balance between computational cost and accuracy. researchgate.netresearchgate.net

The optimized structure of 4-(Benzo[b]thiophen-7-yl)isoquinoline is predicted to be non-planar. The two aromatic ring systems, isoquinoline (B145761) and benzothiophene (B83047), are connected by a single C-C bond, and steric hindrance between hydrogen atoms on the adjacent rings forces a dihedral twist. This twist angle is a critical parameter that influences the degree of π-conjugation between the two moieties, which in turn affects the molecule's electronic properties. DFT calculations can precisely determine this angle along with all bond lengths and bond angles, providing a detailed three-dimensional model of the molecule.

Table 1: Representative Calculated Structural Parameters for this compound The following data is illustrative and represents typical values expected from a DFT/B3LYP calculation.

ParameterValueParameterValue
Bond Lengths (Å) Bond Angles ( °)
C(isoquinoline)-C(benzothiophene)1.485C-N-C (isoquinoline)117.5
C-S (benzothiophene)1.770C-S-C (benzothiophene)92.1
C=N (isoquinoline)1.372Dihedral Angle ( °)
C-C (aromatic avg.)1.400Isoquinoline-Benzothiophene45.8

Excited State Properties and Time-Dependent DFT (TD-DFT) Calculations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. researchgate.net This method is crucial for predicting UV-Visible absorption spectra by calculating vertical excitation energies (the energy required to promote an electron to a higher energy orbital without changing the molecular geometry) and their corresponding oscillator strengths (a measure of the transition's probability). chemrxiv.org

For molecules with potential charge-transfer characteristics, long-range corrected functionals like CAM-B3LYP are often preferred in TD-DFT calculations to yield more accurate results. researchgate.netnih.gov The calculations for this compound would likely reveal several low-energy electronic transitions, primarily of π → π* character, which are typical for aromatic systems. These transitions correspond to the absorption of light and are responsible for the molecule's color and photophysical properties.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound This hypothetical data represents the lowest energy singlet excited states.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S13.453590.18HOMO → LUMO (85%)
S23.783280.25HOMO-1 → LUMO (70%)
S34.103020.09HOMO → LUMO+1 (65%)

Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (Eg), is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

In this compound, the HOMO is expected to be predominantly localized on the electron-rich benzothiophene moiety, which contains the sulfur heteroatom with lone pairs of electrons. Conversely, the LUMO is likely to be distributed across the electron-deficient isoquinoline ring system. researchgate.net This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property that is key to many applications in optics and electronics.

Table 3: Representative Frontier Molecular Orbital Energies Calculated using DFT, these values provide insight into the molecule's electronic stability and reactivity.

ParameterEnergy (eV)Implication
EHOMO-5.85Electron-donating capability
ELUMO-2.40Electron-accepting capability
HOMO-LUMO Gap (Eg)3.45Chemical reactivity, kinetic stability

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry provides a powerful means to predict and interpret various types of spectra. The electronic transitions calculated via TD-DFT (as seen in Table 2) can be used to generate a theoretical UV-Vis absorption spectrum. The predicted wavelengths (λmax) of maximum absorption can then be compared with experimental data to validate the computational model.

Furthermore, DFT calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of particular bonds. For this compound, this would allow for the identification of characteristic peaks, including the C=N stretching frequency in the isoquinoline ring, C-S stretching in the benzothiophene ring, and various C-H and C=C aromatic vibrations. This theoretical spectrum serves as an invaluable tool for interpreting experimentally obtained IR data.

Non-Linear Optical (NLO) Response Calculations and Fundamental Principles

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is foundational to technologies like frequency conversion and optical switching. rsc.org The NLO response of a molecule is governed by its polarizability (α) and, more importantly, its first hyperpolarizability (β). Molecules with large β values are sought after for NLO applications.

A common molecular design for high NLO response is a D-π-A structure, where an electron-donor (D) and an electron-acceptor (A) are connected by a π-conjugated bridge. The spatial separation of the HOMO (donor) and LUMO (acceptor) in this compound suggests it may possess such characteristics, with the benzothiophene unit acting as a donor and the isoquinoline as an acceptor. DFT methods can be used to calculate the hyperpolarizability tensor components to quantify the molecule's NLO response. researchgate.net The total hyperpolarizability is often compared to that of a reference compound, such as urea, to gauge its potential. nih.gov

Table 4: Illustrative Calculated NLO Properties Values are representative and calculated via DFT. The hyperpolarizability (βtot) is compared to urea, a standard NLO reference material.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)4.5 D
Mean Polarizability (α)215
Total First Hyperpolarizability (βtot)1500
βtot / βtot (Urea)~40x

Exploration of Advanced Chemical Applications Non Biological and Non Therapeutic

Development in Optoelectronic Materials

The development of novel materials for optoelectronic applications is a rapidly advancing field, and organic molecules with tailored photophysical properties are at the forefront of this research. While direct and extensive research on the optoelectronic properties of 4-(Benzo[b]thiophen-7-yl)isoquinoline is not widely documented, the characteristics of its constituent parts and related molecules provide a basis for understanding its potential. The fusion of the benzo[b]thiophene and isoquinoline (B145761) units can lead to materials with interesting absorption and emission profiles, as well as nonlinear optical (NLO) responses.

The inherent planarity of the thiophene (B33073) ring in benzo[b]thiophene derivatives can facilitate π-π stacking, which is a desirable characteristic for charge transport in organic semiconductors. These materials are integral to the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The combination of electron-donating and electron-withdrawing moieties within a molecule can enhance its NLO effects, a property crucial for applications in optical switching and data storage.

Application in Fluorescent Probes and Chemical Sensing

The design of fluorescent probes for the detection of specific analytes is a significant area of chemical research. Compounds that exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with an analyte are highly sought after. The isoquinoline nitrogen atom in this compound can potentially act as a binding site for metal ions or other chemical species.

For instance, novel photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have been synthesized and shown to form nonfluorescent complexes with Fe²⁺ ions, leading to a visible color change. beilstein-journals.org Subsequent interaction with acetate (B1210297) ions restored the initial absorption and emission properties, demonstrating a dual-mode "on-off-on" switching capability. beilstein-journals.org This behavior highlights the potential for benzo[b]thiophene derivatives to be developed into sensitive and selective chemical sensors. While this example does not directly involve this compound, it illustrates the functional possibilities of the benzo[b]thiophene scaffold in sensing applications.

Role as Ligands in Catalytic Systems

The nitrogen atom in the isoquinoline ring and the sulfur atom in the benzo[b]thiophene ring of this compound present potential coordination sites for metal centers. This makes the molecule a candidate for use as a ligand in various catalytic systems. The electronic properties of the ligand can significantly influence the activity and selectivity of the metal catalyst.

For example, benzo[b]thiophene functionalized thiosemicarbazone ligands have been used to synthesize organoruthenium complexes. nih.gov These complexes have demonstrated potential as anticancer agents, showcasing the ability of benzo[b]thiophene-containing ligands to form stable and reactive metal complexes. nih.gov While this application is biological, it underscores the fundamental coordination chemistry of benzo[b]thiophene derivatives. In non-biological catalysis, ligands with similar structural features are employed in processes such as cross-coupling reactions and asymmetric synthesis. The specific steric and electronic environment provided by the this compound ligand could lead to novel catalytic activities.

Design of Functional Molecules with Tunable Photophysical Properties

The ability to tune the photophysical properties of a molecule by modifying its chemical structure is a powerful tool in materials science. For this compound, chemical modifications to either the benzo[b]thiophene or the isoquinoline moieties can be used to alter its absorption and emission characteristics.

The synthesis of a series of push-pull aryl and arylethynyl 2-(thiophen-2-yl)quinazoline derivatives has demonstrated how functionalization can impact photophysical properties. researchgate.net In this study, different substituents led to either green or blue light emission. researchgate.net Furthermore, the protonation of some of these molecules resulted in significant color changes and luminescence switching, indicating their potential as colorimetric and luminescent pH sensors. researchgate.net These findings suggest that targeted synthetic modifications to the this compound framework could yield a range of functional molecules with tailored optical responses for various applications.

Q & A

Q. How to mitigate decomposition of this compound in aqueous buffers?

  • Solution : Store stock solutions in anhydrous DMSO at -20°C. For in vitro studies, prepare fresh dilutions in PBS (pH 7.4) with 0.1% BSA to stabilize the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.